N-(7-Fluoro-6-((2-fluoro-4-iodophenyl)amino)-3-methylbenzo[d]isoxazol-5-yl)cyclopropanesulfonamide
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Overview
Description
N-(7-Fluoro-6-((2-fluoro-4-iodophenyl)amino)-3-methylbenzo[d]isoxazol-5-yl)cyclopropanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of fluorine, iodine, and cyclopropanesulfonamide groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Fluoro-6-((2-fluoro-4-iodophenyl)amino)-3-methylbenzo[d]isoxazol-5-yl)cyclopropanesulfonamide involves multiple steps, starting from readily available raw materials. One of the key intermediates in the synthesis is 2-fluoro-4-iodophenyl isocyanate . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to ensure efficiency, safety, and cost-effectiveness. This includes optimizing reaction conditions, using high-purity reagents, and implementing robust purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(7-Fluoro-6-((2-fluoro-4-iodophenyl)amino)-3-methylbenzo[d]isoxazol-5-yl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The presence of halogens (fluorine and iodine) makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Sodium azide (NaN₃), potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
N-(7-Fluoro-6-((2-fluoro-4-iodophenyl)amino)-3-methylbenzo[d]isoxazol-5-yl)cyclopropanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(7-Fluoro-6-((2-fluoro-4-iodophenyl)amino)-3-methylbenzo[d]isoxazol-5-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-Fluoro-benzenesulfonimide (NFSI): A neutral N-F reagent used in electrophilic fluorination.
Uniqueness
N-(7-Fluoro-6-((2-fluoro-4-iodophenyl)amino)-3-methylbenzo[d]isoxazol-5-yl)cyclopropanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H14F2IN3O3S |
---|---|
Molecular Weight |
505.3 g/mol |
IUPAC Name |
N-[7-fluoro-6-(2-fluoro-4-iodoanilino)-3-methyl-1,2-benzoxazol-5-yl]cyclopropanesulfonamide |
InChI |
InChI=1S/C17H14F2IN3O3S/c1-8-11-7-14(23-27(24,25)10-3-4-10)16(15(19)17(11)26-22-8)21-13-5-2-9(20)6-12(13)18/h2,5-7,10,21,23H,3-4H2,1H3 |
InChI Key |
TWRYYMHVRLASKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C(C(=C(C=C12)NS(=O)(=O)C3CC3)NC4=C(C=C(C=C4)I)F)F |
Origin of Product |
United States |
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